[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](biphenyl-4-yl)methanone
CAS No.:
Cat. No.: VC10152547
Molecular Formula: C24H28N2O
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N2O |
|---|---|
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | [4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
| Standard InChI | InChI=1S/C24H28N2O/c27-24(21-10-8-20(9-11-21)19-4-2-1-3-5-19)26-14-12-25(13-15-26)23-17-18-6-7-22(23)16-18/h1-5,8-11,18,22-23H,6-7,12-17H2 |
| Standard InChI Key | GYMULKBMDCZDSX-UHFFFAOYSA-N |
| SMILES | C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
| Canonical SMILES | C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Introduction
Structural Features
-
Molecular Formula: The molecular formula for similar compounds typically includes carbon, hydrogen, nitrogen, and oxygen atoms. For example, 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone has a molecular formula of C19H26N2O2 .
-
Bicyclic System: The bicyclo[2.2.1]heptane ring contributes to the compound's three-dimensional shape, potentially influencing its biological activity.
-
Piperazine Moiety: Known for its presence in various pharmacologically active compounds, the piperazine ring may enhance the compound's interaction with biological targets.
-
Biphenyl Group: This component may increase the compound's lipophilicity and binding affinity to biological targets.
Data Table for Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Bicyclo[2.2.1]heptane derivatives | Similar bicyclic structure | Neuroactive |
| Piperazine derivatives | Contains piperazine ring | Antidepressant |
| Biphenyl ketones | Contains biphenyl and carbonyl | Anticancer |
This table illustrates how compounds with similar structural features can exhibit diverse biological activities, highlighting the potential for 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone to have unique properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume